Physicochemical Profiling and Synthetic Utility of 8-Methylimidazo[1,2-a]pyridin-6-amine Hydrochloride
Physicochemical Profiling and Synthetic Utility of 8-Methylimidazo[1,2-a]pyridin-6-amine Hydrochloride
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the right molecular scaffolds is paramount to balancing pharmacodynamics with developability. The imidazo[1,2-a]pyridine core is a privileged bicyclic heterocycle, frequently acting as a bioisostere for purines and indoles. Specifically, 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride serves as a highly versatile synthetic intermediate. Its unique electronic distribution, driven by the electron-donating 8-methyl group and the reactive 6-amine, makes it an ideal precursor for developing kinase inhibitors, antiviral agents[1], and novel protein-RNA interaction inhibitors[2].
This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and analytical characterization protocols.
Core Physicochemical Properties & Structural Causality
Understanding the physicochemical parameters of 8-methylimidazo[1,2-a]pyridin-6-amine is critical for predicting its behavior in both synthetic reactions and biological assays. The hydrochloride (HCl) salt form is predominantly utilized over the free base to prevent spontaneous oxidation of the electron-rich primary amine and to significantly reduce hygroscopicity, thereby improving shelf-life and handling accuracy.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride |
| CAS Number (HCl Salt) | 1803591-03-8[3] |
| CAS Number (Free Base) | 1226127-54-3[4] |
| Molecular Formula | C8H10ClN3[5] |
| Molecular Weight (HCl Salt) | 183.64 g/mol [5] |
| Monoisotopic Mass (Free Base) | 147.07965 Da[6] |
| Canonical SMILES | CC1=CC(=CN2C1=NC=C2)N.Cl[5] |
Mechanistic Insight: The methyl group at the C8 position provides a critical steric shield. When incorporated into kinase inhibitors, this methyl group alters the dihedral angle of the molecule as it enters the ATP-binding hinge region, often enhancing target selectivity. Meanwhile, the C6-amine acts as a primary synthetic handle for amide couplings or Buchwald-Hartwig aminations, allowing chemists to extend the molecule into the solvent-exposed regions of a target protein.
Synthetic Methodologies & Workflows
The synthesis of 8-methylimidazo[1,2-a]pyridin-6-amine typically proceeds via the catalytic reduction of its nitro precursor, 8-methyl-6-nitroimidazo[1,2-a]pyridine[2].
Protocol: Catalytic Hydrogenation and Salt Formation
Causality Note: Catalytic hydrogenation is strictly preferred over metal-mediated reductions (e.g., Fe/HCl or SnCl2) to eliminate the risk of heavy metal contamination, which can cause false positives in downstream biological screening assays.
Step-by-Step Methodology:
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Dissolution: Suspend 8-methyl-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous ethanol (EtOH) within a round-bottom flask[2]. Anhydrous conditions prevent side reactions and improve the solubility of the nitro compound.
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Degassing (Critical Safety Step): Seal the flask with a septum and actively bubble Argon through the solution for 10 minutes[2]. Causality: Removing dissolved oxygen is mandatory; introducing Palladium on Carbon (Pd/C) to an oxygen-rich solvent in the presence of hydrogen gas can cause auto-ignition.
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Catalyst Addition: Carefully add 10% wt Pd/C (0.1 eq) under a positive stream of Argon.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir the reaction vigorously at room temperature until complete consumption of the starting material is observed via TLC or LC-MS.
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Filtration: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional EtOH.
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Salt Formation: Cool the filtrate to 0°C and dropwise add a stoichiometric excess of ethereal HCl (2.0 M in diethyl ether). Causality: The use of anhydrous ethereal HCl ensures the precipitation of a crisp, highly pure hydrochloride salt without inducing hydrolysis.
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Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride.
Workflow for the synthesis and derivatization of 8-methylimidazo[1,2-a]pyridin-6-amine HCl.
Applications in Drug Discovery: Target Pathways
Derivatives of 8-methylimidazo[1,2-a]pyridin-6-amine have shown remarkable efficacy in various therapeutic areas. Notably, they are utilized in the synthesis of antiviral agents targeting herpesviruses[1]. Furthermore, recent advancements have leveraged this scaffold to design small-molecule inhibitors of Protein-RNA interactions[2].
Specifically, this scaffold has been utilized to target IMP2 (Insulin-like growth factor 2 mRNA binding protein 2) [2]. IMP2 is a posttranscriptional regulator that is heavily upregulated in numerous mammalian cancer cell lines, promoting oncogenic proliferation[2]. By derivatizing the C6-amine, chemists can synthesize compounds that competitively bind to the KH domains of IMP2, disrupting its ability to bind target mRNA.
Mechanism of action for IMP2 RNA-binding inhibition using imidazopyridine derivatives.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 8-methylimidazo[1,2-a]pyridin-6-amine HCl before downstream derivatization, a self-validating LC-MS protocol must be employed.
Protocol: LC-MS Validation
Causality Note: The primary goal here is to confirm the complete reduction of the nitro group (which would appear at m/z ~178 for the free base) to the amine.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of the synthesized salt in 1 mL of LC-MS grade Methanol. Dilute 1:10 in a mixture of Water/Acetonitrile (50:50).
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent to sharpen the chromatographic peak of the basic amine and provides the necessary protons for positive electrospray ionization (ESI+).
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Mass Spectrometry (ESI+): Scan in positive ion mode. The target compound will present a dominant [M+H]+ adduct.
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Data Validation: You must observe a clean, singular peak in the UV chromatogram (254 nm) corresponding to a mass spectrum base peak at m/z 148.08 [6]. The presence of a peak at m/z 178 indicates incomplete hydrogenation, requiring the reaction to be resubjected to H2/Pd-C.
Sources
- 1. 6-Bromo-2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine - CAS号 481049-65-4 - 摩熵化学 [molaid.com]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. nextsds.com [nextsds.com]
- 4. 1226127-54-3 CAS Manufactory [chemicalbook.com]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. PubChemLite - 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (C8H9N3) [pubchemlite.lcsb.uni.lu]
